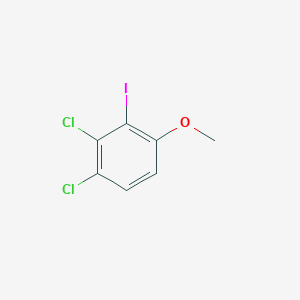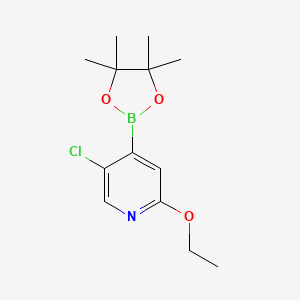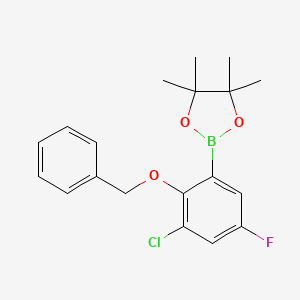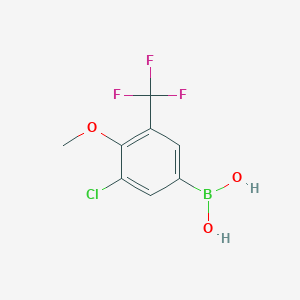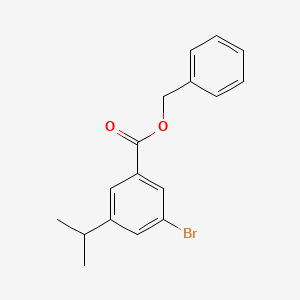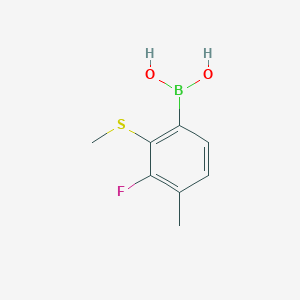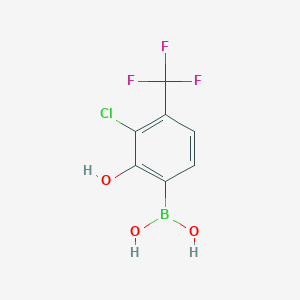
3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester
Overview
Description
3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121512-36-3. It has a molecular weight of 286.54 and its IUPAC name is 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)10(15)11(8)16/h6-7H,1-5H3 .Chemical Reactions Analysis
This compound can undergo catalytic protodeboronation, utilizing a radical approach. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This compound can also be used in Suzuki–Miyaura coupling .Scientific Research Applications
Organoboron Compounds in Analytical Chemistry
Organoboron compounds, including those with pinacol esters, have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity towards fluoride ions, making them valuable for developing sensors and analytical applications. For example, membranes based on phenylboronic acid pinacol ester show Nernstian fluoride responses, demonstrating their potential for fluoride ion detection in various samples (Jańczyk et al., 2012).
Advancements in Organic Synthesis
The use of organoboron compounds, including pinacol ester derivatives, has been pivotal in advancing organic synthesis methodologies. Nickel-catalyzed transformations of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation have been reported, facilitating the conversion of partially fluorinated arenes into their corresponding boronate esters. This process highlights the role of these compounds in creating building blocks for synthesis, contributing to the development of new chemical entities (Zhou et al., 2016).
Polymer Chemistry Applications
Organoboron compounds with pinacol esters have also found applications in polymer chemistry. For instance, the synthesis of hyperbranched polythiophene with a controlled degree of branching was achieved via the catalyst-transfer Suzuki–Miyaura coupling reaction using a monomer containing phenyl boronic acid pinacol ester. This demonstrates the compound's utility in creating polymers with specific properties, which could be beneficial for electronic, photonic, and material science applications (Segawa et al., 2013).
Materials Science and Light Emission
Remarkably, simple arylboronic esters have been found to exhibit phosphorescence in the solid state at room temperature, suggesting that compounds like 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester could potentially be used in the development of new phosphorescent materials. This finding opens up new avenues for the use of arylboronic esters in creating materials with unique optical properties, which could have applications in sensing, imaging, and light-emitting devices (Shoji et al., 2017).
Safety and Hazards
Future Directions
The protodeboronation of pinacol boronic esters, such as 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester, is an area of ongoing research. The development of new methodologies for this reaction could have significant implications for organic synthesis . Additionally, the use of these compounds in Suzuki–Miyaura coupling reactions continues to be a major area of study .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester are organic compounds in organic synthesis . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura coupling . This is a carbon–carbon bond-forming reaction that involves the use of a palladium catalyst . The boron moiety in the boronic ester can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can pose challenges for their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)10(15)11(8)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPRRHDTTWLPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135966 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-36-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




